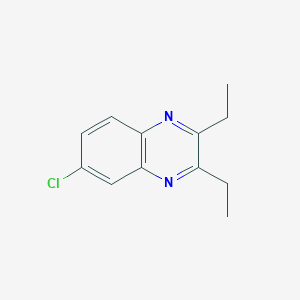

6-Chloro-2,3-diethylquinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

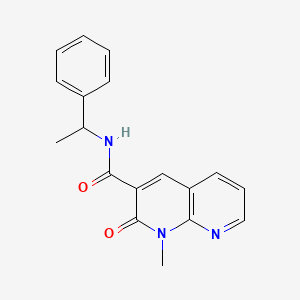

6-Chloro-2,3-diethylquinoxaline is a chemical compound with the molecular formula C12H12Cl2N2 . Its average mass is approximately 255.143 Da . Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring. The chlorine atoms in this specific quinoxaline are positioned at the 6th and 7th positions, and it bears two ethyl groups.

Synthesis Analysis

The synthesis of 6-Chloro-2,3-diethylquinoxaline involves functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with various sulfur and/or nitrogen nucleophiles. The structures of the resulting compounds are established based on spectral data and elemental analysis .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 6-Nitro-2,3-dipiperidinoquinoxaline is formed from 2-chloro-7-nitroquinoxaline, suggesting potential applications in creating substituted quinoxaline derivatives through nucleophilic substitution reactions (Nasielski & Rypens, 1991).

- Reactions of dichloroquinoxaline derivatives with malononitrile and ethyl cyanoacetate yield various 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives, indicating the versatility of chloroquinoxalines in synthesizing structurally diverse compounds (Obafemi & Pfleiderer, 2004).

Potential Pharmacological Applications

- 6-Chloro-2,3-diethylquinoxaline derivatives show promise in pharmacology, with studies indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Gouda, & Badria, 2010).

- Quinoxaline derivatives, such as those synthesized from 2-chloro-3-methylquinoxaline, have been explored for optimized antimicrobial activity, suggesting their use in developing new antimicrobial agents (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).

- The study of 6-chloro/methyl-2/3-arylquinoxaline derivatives indicates their potential in anti-tumor applications, particularly in inhibiting SGC-7901 and HepG2 cells (Zhula, 2015).

Miscellaneous Applications

- 6-Acetamido-2-substituted quinoxaline derivatives, synthesized from 6-nitro-2-chloroquinoxaline, have been evaluated as fluorescent whiteners for polyester fibers, demonstrating the compound's potential in industrial applications (Rangnekar & Tagdiwala, 1986).

Propiedades

IUPAC Name |

6-chloro-2,3-diethylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-3-9-10(4-2)15-12-7-8(13)5-6-11(12)14-9/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQLDDMMFLBRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)Cl)N=C1CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2612068.png)

![Methyl 3-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2612070.png)

![6-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2612073.png)

![7-[(E)-but-2-enyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2612080.png)

![6-fluoro-N-{3-[(methylcarbamoyl)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2612082.png)

![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2612084.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2612085.png)

![[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2612086.png)

![1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2612089.png)